molecular formula C22H26N4O3S B2457531 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946355-68-6

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2457531
CAS No.: 946355-68-6
M. Wt: 426.54
InChI Key: CCZCTDYPJXOJDJ-UHFFFAOYSA-N
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Description

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and various substituents

Scientific Research Applications

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzothiadiazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-16-7-9-18(10-8-16)26-14-13-25(15-17(26)2)22(27)12-11-21-23-19-5-3-4-6-20(19)30(28,29)24-21/h3-10,17H,11-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCTDYPJXOJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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